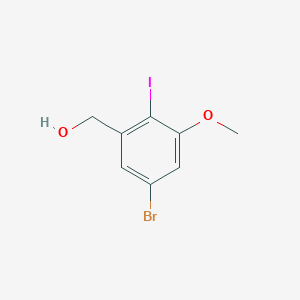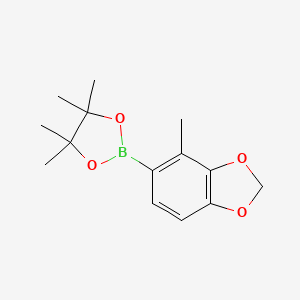
4,4,5,5-Tetramethyl-2-(4-methyl-1,3-benzodioxol-5-yl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-tetramethyl-2-(4-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane is a boron-containing organic compound. Compounds of this type are often used in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of boron in the molecule can impart unique reactivity and properties, making it valuable in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-(4-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronate ester with an appropriate organic substrate. Common reagents used in the synthesis include boron tribromide, boron trichloride, and boronic acids. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent the hydrolysis of boron-containing intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4,4,5,5-tetramethyl-2-(4-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron center to a borohydride.
Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often require controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides.
Aplicaciones Científicas De Investigación
4,4,5,5-tetramethyl-2-(4-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for forming carbon-carbon bonds.
Biology: Potential use in labeling and tracking biological molecules due to its unique reactivity.
Medicine: Investigated for its potential in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which 4,4,5,5-tetramethyl-2-(4-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron center can form stable complexes with nucleophiles, facilitating various chemical transformations. The pathways involved often include the formation of boron-oxygen or boron-nitrogen bonds.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Another boron-containing compound used in organic synthesis.
Trimethylborane: A simpler boron compound with different reactivity.
Boronic Esters: A class of compounds similar in structure and reactivity.
Uniqueness
4,4,5,5-tetramethyl-2-(4-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane is unique due to its specific structure, which imparts distinct reactivity and properties. The presence of the 1,3-dioxaborolane ring and the indane moiety can influence its behavior in chemical reactions, making it valuable for specific applications.
Propiedades
Fórmula molecular |
C14H19BO4 |
|---|---|
Peso molecular |
262.11 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-(4-methyl-1,3-benzodioxol-5-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H19BO4/c1-9-10(6-7-11-12(9)17-8-16-11)15-18-13(2,3)14(4,5)19-15/h6-7H,8H2,1-5H3 |
Clave InChI |
SSLVPQZGQTUQGB-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(C=C2)OCO3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[(Tert-butoxy)carbonyl]-6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl}aceticacid](/img/structure/B13461086.png)
![2-[4-(Propan-2-yl)phenyl]pyrrolidine hydrochloride](/img/structure/B13461088.png)

![Methyl 5-methylidenespiro[3.3]heptane-2-carboxylate](/img/structure/B13461090.png)

amine hydrochloride](/img/structure/B13461101.png)
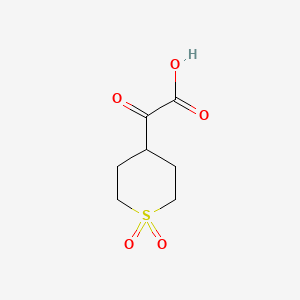
![7-Bromo-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B13461117.png)
![1-[(3-Bromophenyl)sulfanyl]-4-methanesulfonylbenzene](/img/structure/B13461121.png)

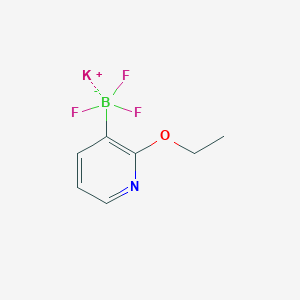
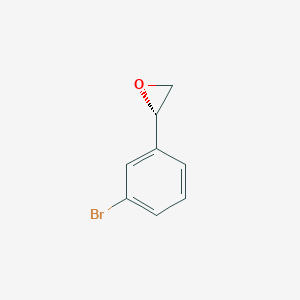
![4-(((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13461158.png)
